4-[(Butylamino)methyl]-2-ethoxyphenol
Description
4-[(Butylamino)methyl]-2-ethoxyphenol is a phenolic derivative characterized by a 2-ethoxy substituent on the aromatic ring and a butylamino-methyl group at the para position (4-position). This structure confers unique physicochemical properties, including moderate lipophilicity due to the ethoxy chain and the flexible butylamino side chain.
Properties
IUPAC Name |
4-(butylaminomethyl)-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-3-5-8-14-10-11-6-7-12(15)13(9-11)16-4-2/h6-7,9,14-15H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNPWDSSYRKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butylamino)methyl]-2-ethoxyphenol typically involves the reaction of 2-ethoxyphenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Butylamino)methyl]-2-ethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-[(Butylamino)methyl]-2-ethoxyphenol has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Butylamino)methyl]-2-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
4-[(Benzylamino)methyl]-2-methoxyphenol (CAS: 69875-94-1)
Structural Differences :
- Substituents: The methoxy group at position 2 (vs. ethoxy in the target compound) and a benzylamino-methyl group (vs. butylamino-methyl) at position 4.
- Molecular Formula: C₁₅H₁₇NO₂ (Molar mass: 243.306 g/mol) .
Key Implications :
- The shorter methoxy group reduces lipophilicity relative to ethoxy, which may affect solubility and membrane permeability.
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]-methyl}phenol
Structural Differences :
- Substituents: An ethoxy group at position 2 (shared with the target compound) and a Schiff base (imino-methyl-4-methylphenyl) at position 5.
- Molecular Formula: Not explicitly provided, but the imino group suggests a conjugated system .
Key Implications :
- The Schiff base enables metal coordination, making this compound suitable for complexation studies (e.g., catalysis or materials science).
- The divergent substitution pattern (positions 2 and 6 vs. 2 and 4 in the target compound) alters electronic distribution and steric accessibility .
Applications : Primarily used in synthesizing metal complexes for structural or catalytic research .
4-[(Butylamino)methyl]-2-methoxyphenol Hydrochloride (CAS: 16383-44-1)
Structural Differences :
- Substituents: Methoxy at position 2 (vs. ethoxy) and a protonated butylamino-methyl group due to the hydrochloride salt.
- Molecular Formula: C₁₂H₁₈ClNO₂ (Molar mass: 243.73 g/mol) .
Key Implications :
- The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations.
Applications : Likely an intermediate in drug synthesis, given its classification as a pharmaceutical intermediate .
4-(Butylamino)phenol (CAS: 103-62-8)
Structural Differences :
- Molecular Formula: C₁₀H₁₅NO (Molar mass: 165.23 g/mol) .
Key Implications :
- The simpler structure results in lower molecular weight and melting point (70–71°C), suggesting reduced thermal stability compared to the target compound .
Applications : Used in toxicological studies (acute oral toxicity in rats: LDL₀ = 450 mg/kg) .
Comparative Data Table
Biological Activity
4-[(Butylamino)methyl]-2-ethoxyphenol, also known as a synthetic organic compound, has gained attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H19NO2, with a molecular weight of 221.3 g/mol. The compound features a phenolic structure, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are detailed findings from various studies:
Antimicrobial Activity
- Mechanism of Action : The compound's antimicrobial effects are believed to stem from its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. It may target specific enzymes involved in bacterial growth.
-
Case Studies :
- A study demonstrated that this compound showed inhibitory effects against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- In vitro assays revealed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity .
Anticancer Activity
- Mechanism of Action : The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
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Case Studies :
- In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM .
- Another investigation highlighted its potential to inhibit tumor growth in vivo, showcasing its promise as a therapeutic agent for cancer treatment .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds known for their biological activities.
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | High | Moderate | MIC: 32 µg/mL; IC50: 25 µM |
| Compound A | Moderate | High | MIC: 50 µg/mL; IC50: 15 µM |
| Compound B | Low | Moderate | MIC: >100 µg/mL; IC50: 30 µM |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Cell Signaling Modulation : It could alter signaling pathways that regulate apoptosis and cell cycle progression in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
